2,4,6-Trimethylbenzoic acid

Description

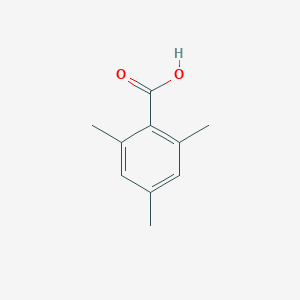

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2,4,6-trimethylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O2/c1-6-4-7(2)9(10(11)12)8(3)5-6/h4-5H,1-3H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFFIRKXTFQCCKJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6048200 | |

| Record name | 2,4,6-Trimethylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6048200 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

480-63-7 | |

| Record name | 2,4,6-Trimethylbenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=480-63-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Mesitylenecarboxylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000480637 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Mesitoic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=407983 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Mesitoic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1119 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzoic acid, 2,4,6-trimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,4,6-Trimethylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6048200 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4,6-trimethylbenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.868 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MESITYLENE CARBOXYLIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4PU2HG6787 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical and Chemical Properties of 2,4,6-Trimethylbenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of 2,4,6-trimethylbenzoic acid. The information is presented to support research, development, and drug discovery activities. This document includes tabulated quantitative data, detailed experimental protocols for key reactions, and a visualization of its synthetic pathway.

Physical and Chemical Properties

This compound, also known as mesitoic acid, is a white crystalline solid.[1] Its molecular structure, characterized by a carboxylic acid group flanked by two ortho-methyl groups, results in significant steric hindrance. This steric impediment profoundly influences its chemical reactivity, particularly in reactions involving the carboxyl group.

Quantitative Physical Properties

The physical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Units | Reference(s) |

| Molecular Formula | C₁₀H₁₂O₂ | ||

| Molecular Weight | 164.20 | g/mol | |

| Melting Point | 152-155 | °C | |

| Boiling Point | 296.6 (estimated) | °C at 760 mmHg | [2] |

| Density | 1.1 ± 0.1 | g/cm³ | [2] |

| Water Solubility | 722.5 | mg/L (temperature not stated) | [1] |

| pKa | 3.448 | at 25°C | [1] |

| Vapor Pressure | 0.0 ± 0.7 | mmHg at 25°C | [2] |

| Refractive Index | 1.545 | [2] |

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of this compound.

| Spectrum Type | Key Features/Notes |

| ¹H NMR | Signals corresponding to the aromatic protons and the methyl group protons. |

| ¹³C NMR | Signals for the carboxylic acid carbon, aromatic carbons, and methyl carbons. |

| Infrared (IR) | Characteristic peaks for the O-H stretch of the carboxylic acid and the C=O stretch of the carbonyl group. |

| Mass Spectrometry | Molecular ion peak corresponding to the molecular weight of the compound. |

Synthesis and Purification

The primary synthetic route to this compound starts from mesitylene (B46885). A common method involves the Friedel-Crafts acylation of mesitylene, followed by a haloform reaction.[3]

Synthesis of this compound from Mesitylene

The following diagram illustrates a typical synthetic workflow from mesitylene.

Synthesis of this compound from mesitylene.

Experimental Protocol:

Step 1: Synthesis of 2-Chloro-1-(2,4,6-trimethylphenyl)ethanone

-

In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser connected to a gas trap, place anhydrous aluminum chloride in a suitable anhydrous solvent such as carbon disulfide or dichloromethane (B109758).

-

Cool the suspension in an ice bath.

-

Slowly add chloroacetyl chloride to the stirred suspension.

-

After the addition of chloroacetyl chloride is complete, add mesitylene dropwise from the dropping funnel while maintaining the low temperature.

-

Once the addition of mesitylene is complete, allow the reaction mixture to stir at room temperature for several hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).

-

Carefully pour the reaction mixture over crushed ice and acidify with concentrated hydrochloric acid.

-

Separate the organic layer, wash it with water, then with a saturated sodium bicarbonate solution, and finally with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude 2-chloro-1-(2,4,6-trimethylphenyl)ethanone, which can be purified by recrystallization or used directly in the next step.

Step 2: Synthesis of this compound (Haloform Reaction)

-

In a round-bottom flask, dissolve the crude 2-chloro-1-(2,4,6-trimethylphenyl)ethanone in a suitable solvent like dioxane or tetrahydrofuran (B95107).

-

Prepare a solution of sodium hydroxide (B78521) in water and cool it in an ice bath.

-

Slowly add bromine to the cold sodium hydroxide solution to generate sodium hypobromite (B1234621) in situ.

-

Add the solution of the ketone dropwise to the freshly prepared sodium hypobromite solution with vigorous stirring, maintaining a low temperature.

-

After the addition is complete, allow the reaction to warm to room temperature and stir until the reaction is complete (monitored by TLC).

-

Destroy any excess hypobromite by adding a small amount of sodium bisulfite.

-

Acidify the cooled reaction mixture with a strong acid (e.g., concentrated HCl) to precipitate the this compound.

-

Collect the solid product by vacuum filtration, wash it thoroughly with cold water, and dry it.

Purification by Recrystallization

Experimental Protocol:

-

Dissolve the crude this compound in a minimum amount of a hot solvent, such as aqueous ethanol (B145695) or a mixture of hexane (B92381) and ethyl acetate.[4]

-

If the solution is colored, a small amount of activated charcoal can be added, and the solution is heated for a few minutes.[4]

-

Perform a hot filtration to remove any insoluble impurities and the activated charcoal.[4]

-

Allow the filtrate to cool slowly to room temperature, which will induce crystallization.[4]

-

To maximize the yield, further cool the solution in an ice bath.[4]

-

Collect the purified crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.[4]

-

Dry the crystals under vacuum to remove any residual solvent.[4]

Key Chemical Reactions

The steric hindrance of the two ortho-methyl groups significantly impacts the reactivity of the carboxylic acid functionality.

Esterification

Direct Fischer esterification of this compound is notoriously difficult due to steric hindrance.[5] A more effective method involves the conversion of the carboxylic acid to its more reactive acyl chloride derivative, followed by reaction with an alcohol.

Experimental Protocol: Two-Step Esterification

Step 1: Formation of 2,4,6-Trimethylbenzoyl Chloride

-

In a round-bottom flask equipped with a reflux condenser and a gas outlet connected to a trap for acidic gases, suspend this compound in an excess of thionyl chloride (SOCl₂).[6]

-

A catalytic amount of N,N-dimethylformamide (DMF) can be added to facilitate the reaction.[6]

-

Gently heat the mixture to reflux and maintain for 2-4 hours, or until the evolution of gas (SO₂ and HCl) ceases.[6]

-

Remove the excess thionyl chloride by distillation under reduced pressure to obtain the crude 2,4,6-trimethylbenzoyl chloride, which can often be used in the next step without further purification.[6]

Step 2: Ester Formation

-

In a separate flask, dissolve the desired alcohol in an anhydrous, non-protic solvent (e.g., dichloromethane or toluene) containing a non-nucleophilic base such as pyridine (B92270) or triethylamine.

-

Cool the solution in an ice bath.

-

Slowly add the 2,4,6-trimethylbenzoyl chloride to the cooled solution with stirring.

-

Allow the reaction to warm to room temperature and stir for several hours. Monitor the reaction's completion by TLC.

-

Upon completion, quench the reaction with water.

-

Separate the organic layer and wash it successively with a dilute acid solution (e.g., 1M HCl) to remove the base, followed by a saturated sodium bicarbonate solution and brine.

-

Dry the organic layer with an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure.

-

The resulting crude ester can be purified by column chromatography or recrystallization.

Reduction to 2,4,6-Trimethylbenzyl Alcohol

Carboxylic acids can be reduced to primary alcohols using strong reducing agents like lithium aluminum hydride (LiAlH₄).[7]

Experimental Protocol:

Caution: Lithium aluminum hydride reacts violently with water. All glassware must be thoroughly dried, and the reaction must be carried out under an inert atmosphere (e.g., nitrogen or argon).

-

In a dry three-necked flask equipped with a dropping funnel, a reflux condenser, and a nitrogen inlet, place a suspension of lithium aluminum hydride in anhydrous tetrahydrofuran (THF).

-

Cool the suspension in an ice bath.

-

Dissolve this compound in anhydrous THF and add it dropwise to the stirred LiAlH₄ suspension at a rate that maintains a gentle reflux.

-

After the addition is complete, stir the reaction mixture at room temperature or gentle reflux until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture in an ice bath and cautiously quench the excess LiAlH₄ by the slow, dropwise addition of ethyl acetate, followed by the careful addition of water and then a 15% aqueous solution of sodium hydroxide.

-

Stir the resulting mixture until a granular white precipitate forms.

-

Filter the mixture and wash the precipitate thoroughly with THF or diethyl ether.

-

Combine the organic filtrates, dry over an anhydrous drying agent, and remove the solvent under reduced pressure to yield the crude 2,4,6-trimethylbenzyl alcohol.

-

The product can be purified by distillation under reduced pressure or by column chromatography.

Decarboxylation to Mesitylene

The decarboxylation of aromatic carboxylic acids can be challenging and often requires harsh conditions.

Experimental Protocol (General Procedure):

-

In a round-bottom flask, mix this compound with a copper-based catalyst, such as copper powder or copper(I) oxide, in a high-boiling solvent like quinoline.

-

Heat the mixture to a high temperature (typically above 200°C) and maintain it until the evolution of carbon dioxide ceases.

-

Cool the reaction mixture and dilute it with a suitable organic solvent such as diethyl ether or dichloromethane.

-

Filter the mixture to remove the catalyst.

-

Wash the filtrate with dilute acid (e.g., 1M HCl) to remove the quinoline, then with water, and finally with brine.

-

Dry the organic layer over an anhydrous drying agent and remove the solvent by distillation.

-

The resulting crude mesitylene can be purified by distillation.

Logical Relationships in Synthesis

The synthesis of this compound and its subsequent reactions follow a logical progression of functional group transformations.

Key synthetic and reaction pathways involving this compound.

References

- 1. This compound | 480-63-7 [chemicalbook.com]

- 2. innospk.com [innospk.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. homework.study.com [homework.study.com]

- 6. benchchem.com [benchchem.com]

- 7. 19.3. Reductions using NaBH4, LiAlH4 | Organic Chemistry II [courses.lumenlearning.com]

Synthesis of 2,4,6-Trimethylbenzoic Acid from Mesitylene: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2,4,6-trimethylbenzoic acid from mesitylene (B46885), a critical process for obtaining a valuable intermediate in the production of dyes, insecticides, pharmaceuticals, and photoinitiators. The primary and most robust synthetic route involves a two-step process: the Friedel-Crafts acylation of mesitylene followed by a haloform reaction. This document details the experimental protocols, quantitative data, and reaction pathways to facilitate a thorough understanding of the synthesis.

Synthetic Pathway Overview

The conversion of mesitylene to this compound is efficiently achieved through a two-stage synthetic sequence. The first step involves the Friedel-Crafts acylation of mesitylene with chloroacetyl chloride in the presence of a Lewis acid catalyst to form 2-chloro-1-(2,4,6-trimethylphenyl)ethan-1-one. This intermediate is then subjected to a haloform reaction, typically using sodium hypochlorite (B82951), which oxidizes the acetyl group to a carboxylate, followed by acidification to yield the final product, this compound.

Caption: Overall synthetic pathway from mesitylene to this compound.

Quantitative Data Summary

The efficiency of the synthesis of this compound from mesitylene is dependent on various reaction parameters. The following table summarizes key quantitative data reported in the literature for the two-step synthesis, providing a comparative overview of different catalytic systems and reaction conditions.

| Parameter | Friedel-Crafts Acylation | Haloform Reaction | Overall | Reference |

| Catalyst | Supported Iron Oxide | - | - | [1] |

| Mesitylene Conversion | 97% | - | - | [1] |

| Selectivity for Intermediate | 98% | - | - | [1] |

| Catalyst | Aluminum Chloride | - | - | |

| Mesitylene Conversion | 80-96% | - | - | |

| Selectivity for Intermediate | 85-95% | - | - | |

| Final Product | ||||

| Yield | - | - | Up to 97% | [2] |

| Purity | - | - | >99% | [2] |

| Melting Point | - | - | 155 °C |

Detailed Experimental Protocols

The following protocols provide a detailed methodology for the synthesis of this compound from mesitylene via the Friedel-Crafts acylation and subsequent haloform reaction.

Step 1: Friedel-Crafts Acylation of Mesitylene

This procedure details the synthesis of the intermediate, 2-chloro-1-(2,4,6-trimethylphenyl)ethan-1-one.

Materials:

-

Mesitylene

-

Chloroacetyl chloride

-

Anhydrous aluminum chloride (or a supported iron oxide catalyst)

-

Anhydrous solvent (e.g., carbon disulfide, dichloromethane)

-

Hydrochloric acid (concentrated)

-

Ice

-

Standard laboratory glassware for reflux and work-up

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a dropping funnel, add anhydrous aluminum chloride and the anhydrous solvent.

-

Cool the mixture in an ice bath.

-

Slowly add chloroacetyl chloride to the stirred suspension.

-

After the addition of chloroacetyl chloride is complete, add mesitylene dropwise from the dropping funnel while maintaining the temperature below 10 °C.

-

Once the addition of mesitylene is complete, allow the reaction mixture to warm to room temperature and then heat under reflux for 2-4 hours, or until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture and pour it slowly onto a mixture of crushed ice and concentrated hydrochloric acid.

-

Separate the organic layer, wash it with water, a saturated sodium bicarbonate solution, and finally with brine.

-

Dry the organic layer over anhydrous magnesium sulfate (B86663) or sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude 2-chloro-1-(2,4,6-trimethylphenyl)ethan-1-one.

Step 2: Haloform Reaction of 2-chloro-1-(2,4,6-trimethylphenyl)ethan-1-one

This procedure describes the conversion of the acylated intermediate to this compound.

Materials:

-

2-chloro-1-(2,4,6-trimethylphenyl)ethan-1-one (from Step 1)

-

Sodium hypochlorite solution (commercial bleach)

-

Sodium hydroxide

-

Hydrochloric acid (concentrated)

-

Diethyl ether (or other suitable extraction solvent)

-

Standard laboratory glassware for reaction and extraction

Procedure:

-

In a flask, dissolve the crude 2-chloro-1-(2,4,6-trimethylphenyl)ethan-1-one in a suitable solvent like dioxane or tetrahydrofuran.

-

Add a solution of sodium hydroxide.

-

Slowly add the sodium hypochlorite solution to the vigorously stirred mixture. The reaction is exothermic and may require cooling to maintain a temperature between 30-50 °C.

-

After the addition is complete, continue stirring for 1-2 hours until the reaction is complete.

-

Cool the reaction mixture and carefully destroy any excess sodium hypochlorite by adding a reducing agent like sodium bisulfite.

-

Transfer the mixture to a separatory funnel and wash with diethyl ether to remove any unreacted starting material or byproducts.

-

Carefully acidify the aqueous layer with concentrated hydrochloric acid until a white precipitate of this compound is formed.

-

Collect the precipitate by vacuum filtration, wash with cold water, and dry.

-

The crude product can be further purified by recrystallization from a suitable solvent such as ethanol (B145695) or a mixture of ethanol and water to yield pure this compound.[3]

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the experimental procedure for the synthesis of this compound.

Caption: A step-by-step workflow for the synthesis of this compound.

Characterization of this compound

The identity and purity of the synthesized this compound can be confirmed by various spectroscopic methods.

Spectroscopic Data

| Technique | Key Peaks/Shifts (δ in ppm, ν in cm⁻¹) |

| ¹H NMR (CDCl₃) | ~11-13 (s, 1H, COOH), 6.8-7.0 (s, 2H, Ar-H), 2.4-2.5 (s, 6H, 2,6-CH₃), 2.2-2.3 (s, 3H, 4-CH₃)[4] |

| ¹³C NMR (CDCl₃) | ~175-180 (C=O), ~138-140 (Ar-C-COOH), ~135-137 (Ar-C-CH₃), ~128-130 (Ar-CH), ~20-22 (Ar-CH₃)[5] |

| IR (KBr) | ~2500-3300 (br, O-H stretch), ~1680-1700 (s, C=O stretch), ~1600, 1450 (m, C=C stretch)[6] |

This comprehensive guide provides researchers and professionals with the necessary information to successfully synthesize and characterize this compound from mesitylene. The detailed protocols and data are intended to serve as a valuable resource for laboratory work and process development in the fields of organic synthesis and drug discovery.

References

- 1. CN100569726C - Synthetic Technology of this compound - Google Patents [patents.google.com]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. This compound(480-63-7) 1H NMR spectrum [chemicalbook.com]

- 5. spectrabase.com [spectrabase.com]

- 6. This compound(480-63-7) IR Spectrum [chemicalbook.com]

2,4,6-trimethylbenzoic acid CAS number and molecular structure

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2,4,6-trimethylbenzoic acid (CAS No. 480-63-7), a substituted aromatic carboxylic acid. The document details its chemical and physical properties, molecular structure, and provides an in-depth look at various synthetic and purification protocols. Spectroscopic data are summarized for analytical purposes. While direct biological applications of this compound are not extensively documented, its role as a crucial intermediate and structural scaffold in the synthesis of various chemical entities, including those with potential pharmacological activity, is highlighted. This guide is intended to be a valuable resource for professionals in chemical synthesis and drug discovery.

Chemical Identity and Molecular Structure

This compound, also known as mesitoic acid, is a crystalline solid at room temperature. Its structure consists of a benzene (B151609) ring substituted with a carboxylic acid group and three methyl groups at the 2, 4, and 6 positions.

CAS Number: 480-63-7

Molecular Formula: C₁₀H₁₂O₂

The steric hindrance provided by the two ortho-methyl groups significantly influences the reactivity of the carboxylic acid group, making this compound a subject of interest in studies of steric effects in organic reactions.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below for easy reference.

| Property | Value |

| Molecular Weight | 164.20 g/mol |

| Appearance | White to off-white crystalline powder |

| Melting Point | 152-155 °C |

| Boiling Point | 296.6 °C at 760 mmHg |

| Solubility | Soluble in chloroform (B151607) and methanol. Water solubility is 722.5 mg/L. |

| pKa | 3.448 at 25°C |

Synthesis of this compound: Experimental Protocols

Several methods for the synthesis of this compound have been reported. The choice of method may depend on the availability of starting materials, desired scale, and safety considerations.

Grignard Reaction with Carbon Dioxide

This classic method involves the formation of a Grignard reagent from a halogenated mesitylene (B46885) derivative, followed by carboxylation with solid carbon dioxide (dry ice).

Experimental Protocol:

-

Grignard Reagent Formation: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and a mechanical stirrer, place magnesium turnings. Add a small crystal of iodine to initiate the reaction. A solution of 2,4,6-trimethylbromobenzene in anhydrous diethyl ether is then added dropwise to the magnesium turnings. The reaction mixture is gently refluxed until most of the magnesium has reacted.

-

Carboxylation: The Grignard reagent solution is then slowly poured over an excess of crushed dry ice in a separate flask with vigorous stirring.

-

Work-up: After the excess dry ice has sublimed, the reaction mixture is quenched with a dilute solution of hydrochloric acid. The ether layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are then washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude this compound.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent such as ethanol (B145695)/water or by column chromatography.

Oxidation of Mesitylene Derivatives

Oxidation of the methyl group of a mesitylene derivative, such as mesitylene itself or a more activated derivative, can yield this compound.

Experimental Protocol (from Mesitylene):

-

Note: Direct oxidation of mesitylene to this compound is challenging due to the presence of three benzylic methyl groups. More commonly, a derivative is used.

A more feasible approach involves the oxidation of 2,4,6-trimethylacetophenone, which can be prepared by Friedel-Crafts acylation of mesitylene.

-

Haloform Reaction of 2,4,6-Trimethylacetophenone: To a solution of 2,4,6-trimethylacetophenone in a suitable solvent (e.g., dioxane), add a solution of sodium hypochlorite (B82951) with vigorous stirring. The reaction is typically heated to facilitate the reaction.

-

Work-up: After the reaction is complete, the mixture is cooled, and any excess sodium hypochlorite is quenched with a reducing agent (e.g., sodium bisulfite). The mixture is then acidified with a strong acid, such as hydrochloric acid, to precipitate the this compound.

-

Purification: The precipitated solid is collected by filtration, washed with cold water, and can be further purified by recrystallization.

Purification of this compound

The purity of this compound is crucial for its subsequent use in synthesis. Recrystallization is the most common method for its purification.

Experimental Protocol for Recrystallization:

-

Solvent Selection: A suitable solvent system is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. A mixture of ethanol and water is often effective.

-

Dissolution: Dissolve the crude this compound in a minimal amount of hot ethanol.

-

Decolorization (Optional): If the solution is colored, a small amount of activated charcoal can be added, and the solution is briefly boiled.

-

Hot Filtration: The hot solution is then filtered through a fluted filter paper to remove any insoluble impurities and activated charcoal.

-

Crystallization: Water is slowly added to the hot filtrate until the solution becomes turbid. The solution is then allowed to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.

-

Isolation: The resulting crystals are collected by vacuum filtration, washed with a small amount of cold ethanol/water mixture, and dried under vacuum.

Spectroscopic Data

The following table summarizes the characteristic spectroscopic data for this compound, which are essential for its identification and characterization.

| Spectroscopic Technique | Key Features |

| ¹H NMR | Signals corresponding to the aromatic protons, the methyl protons, and the acidic proton of the carboxylic acid. |

| ¹³C NMR | Resonances for the aromatic carbons, the methyl carbons, and the carbonyl carbon of the carboxylic acid. |

| IR Spectroscopy | A broad O-H stretch from the carboxylic acid, a C=O stretch, and C-H stretches from the aromatic and methyl groups. |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound, along with characteristic fragmentation patterns. |

Role in Chemical Synthesis and Drug Development

While this compound itself has not been reported to possess significant direct pharmacological activity, its sterically hindered carboxylic acid moiety and substituted aromatic ring make it a valuable building block in organic synthesis and medicinal chemistry.[1][2] It serves as a key intermediate in the production of various chemicals, including dyes, pesticides, and photoinitiators.[3][4]

In the context of drug development, the 2,4,6-trimethylbenzoyl group can be incorporated into larger molecules to introduce steric bulk, which can influence the molecule's conformation, receptor binding, and metabolic stability. For instance, derivatives of this compound, such as 2,4,6-trimethylbenzenesulfonyl hydrazones, have been synthesized and investigated for their antibacterial activity.[5] This highlights the potential of the 2,4,6-trimethylphenyl scaffold in the design of new therapeutic agents.

Visualizing Synthetic Pathways

The following diagrams, generated using the DOT language, illustrate the logical flow of the synthetic protocols described above.

Caption: Synthetic pathways to this compound.

Caption: General workflow for the purification of this compound.

Conclusion

This compound is a readily accessible and synthetically versatile compound. Its unique structural features, primarily the steric hindrance around the carboxylic acid group, make it an interesting substrate for a variety of chemical transformations. While its direct biological applications are limited, it serves as a valuable starting material and structural motif in the synthesis of more complex molecules, including those with potential therapeutic relevance. This guide provides a solid foundation of its chemical properties, synthesis, and purification for researchers and professionals in the chemical and pharmaceutical sciences.

References

- 1. CN1927800A - Synthesis process of 2,4,6-trimethyl benzoic acid - Google Patents [patents.google.com]

- 2. nbinno.com [nbinno.com]

- 3. This compound synthesis - chemicalbook [chemicalbook.com]

- 4. CN105622398A - Synthetic process of 2,4,6-trimethyl benzoic acid - Google Patents [patents.google.com]

- 5. mdpi.com [mdpi.com]

The Biological Versatility of 2,4,6-Trimethylbenzoic Acid Derivatives: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth overview of the current understanding of the biological activities of 2,4,6-trimethylbenzoic acid and its derivatives. Designed for researchers, scientists, and professionals in drug development, this document synthesizes available data on their antimicrobial, anticancer, and anti-inflammatory potential. It also offers detailed experimental protocols for key biological assays and visual representations of relevant workflows and conceptual frameworks to guide future research in this area.

Introduction

This compound, a substituted aromatic carboxylic acid, serves as a versatile scaffold in medicinal chemistry. Its derivatives, including esters and amides, have been investigated for a range of pharmacological activities. The unique steric hindrance provided by the ortho-methyl groups can influence the chemical reactivity and biological interactions of these compounds, making them an interesting class for further exploration in drug discovery. This guide aims to consolidate the existing knowledge and provide a practical framework for the continued investigation of these promising molecules.

Biological Activities of this compound Derivatives

While research specifically focused on simple esters and amides of this compound is emerging, studies on structurally related compounds provide valuable insights into their potential biological activities.

Antimicrobial Activity

Derivatives of this compound have shown notable antibacterial properties. A study on a series of 2,4,6-trimethylbenzenesulfonyl hydrazones demonstrated significant activity, particularly against Gram-positive bacteria.[1]

Table 1: Antibacterial Activity of 2,4,6-Trimethylbenzenesulfonyl Hydrazone Derivatives [1]

| Compound | Test Organism | MIC (µg/mL) |

| Derivative 24 | Staphylococcus aureus ATCC 25923 | 7.81 |

| Staphylococcus aureus ATCC 6538 | 7.81 | |

| Staphylococcus epidermidis ATCC 12228 | 15.62 | |

| Bacillus subtilis ATCC 6633 | 7.81 | |

| Bacillus cereus ATCC 10876 | 15.62 | |

| Derivative 7 | Staphylococcus aureus ATCC 25923 | 31.25 |

| Staphylococcus epidermidis ATCC 12228 | 62.5 | |

| Derivative 22 | Staphylococcus aureus ATCC 25923 | 15.62 |

| Staphylococcus epidermidis ATCC 12228 | 31.25 | |

| Derivative 23 | Staphylococcus aureus ATCC 25923 | 15.62 |

| Staphylococcus epidermidis ATCC 12228 | 31.25 | |

| Derivative 25 | Staphylococcus aureus ATCC 25923 | 31.25 |

| Staphylococcus epidermidis ATCC 12228 | 62.5 |

Note: MIC (Minimum Inhibitory Concentration) is the lowest concentration of a substance that prevents visible growth of a microorganism.

Anticancer Activity

While direct studies on the anticancer effects of simple this compound esters and amides are limited, research on related structures, such as chalcones with a 2,4,6-trimethoxy substitution pattern, suggests potential cytotoxic activity against various cancer cell lines.[2] For instance, a study on benzoic acid itself demonstrated cytotoxic effects on a range of cancer cell lines, with IC50 values varying significantly depending on the cell type.[3]

Table 2: Cytotoxicity of Benzoic Acid Against Various Cancer Cell Lines (48h exposure) [3]

| Cell Line | Cancer Type | IC50 (µg/mL) |

| PC3 | Prostate Cancer | 670.6 ± 43.26 |

| HeLa | Cervical Cancer | 453.6 ± 28.51 |

| HUH7 | Liver Cancer | 425.3 ± 33.17 |

| CaCO2 | Colon Cancer | 389.2 ± 29.44 |

| HT29 | Colon Cancer | 412.8 ± 35.19 |

| SW48 | Colon Cancer | 398.7 ± 31.82 |

| MG63 | Bone Cancer | 85.54 ± 3.17 |

| A673 | Bone Cancer | 102.4 ± 8.93 |

| 2A3 | Pharyngeal Cancer | 215.7 ± 19.62 |

| CRM612 | Lung Cancer | 98.4 ± 7.55 |

Note: IC50 (half-maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition in vitro.

Experimental Protocols

To facilitate further research, this section provides detailed methodologies for key in vitro assays.

Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines the broth microdilution method for assessing antibacterial activity.[4]

Materials:

-

Test compounds (this compound derivatives)

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

-

Mueller-Hinton Broth (MHB)

-

Sterile 96-well microtiter plates

-

Spectrophotometer

-

Incubator

Procedure:

-

Preparation of Test Compounds: Prepare a stock solution of each derivative in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions in MHB to achieve a range of test concentrations.

-

Preparation of Bacterial Inoculum: Culture the bacterial strains overnight in MHB. Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10^8 CFU/mL. Dilute this suspension to achieve a final inoculum of 5 x 10^5 CFU/mL in the test wells.

-

Inoculation: Add 100 µL of the appropriate concentration of the test compound to each well of a 96-well plate. Then, add 100 µL of the prepared bacterial inoculum to each well. Include positive (inoculum without compound) and negative (broth only) controls.

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

Data Analysis: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[5][6]

Materials:

-

Cancer cell lines (e.g., MCF-7, HeLa)

-

Complete cell culture medium

-

Test compounds

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 40% DMF, 2% glacial acetic acid, and 16% SDS)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Add 100 µL of the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. The IC50 value is determined by plotting the percentage of viability against the logarithm of the compound concentration.[1]

In Vitro Anti-inflammatory Assay: Albumin Denaturation Inhibition

This assay assesses the anti-inflammatory potential of a compound by measuring its ability to inhibit heat-induced protein denaturation.[7][8]

Materials:

-

Test compounds

-

Egg albumin (fresh hen's egg)

-

Phosphate buffered saline (PBS, pH 6.4)

-

Diclofenac sodium (as a standard drug)

-

Water bath

-

UV-Vis Spectrophotometer

Procedure:

-

Reaction Mixture Preparation: Prepare reaction mixtures containing 2 mL of various concentrations of the test compound, 2.8 mL of PBS, and 0.2 mL of egg albumin. A control solution is prepared with 2 mL of distilled water instead of the test compound.

-

Incubation: Incubate the reaction mixtures at 37°C for 20 minutes.

-

Heating: Induce protein denaturation by heating the mixtures at 70°C in a water bath for 5 minutes.

-

Cooling and Measurement: After cooling, measure the absorbance of the solutions at 660 nm.

-

Calculation: The percentage inhibition of protein denaturation is calculated using the formula: % Inhibition = [(Absorbance of control - Absorbance of test) / Absorbance of control] x 100

Visualizing Methodologies and Concepts

Diagrams created using Graphviz (DOT language) are provided below to illustrate key experimental workflows and conceptual relationships.

Caption: Workflow for Minimum Inhibitory Concentration (MIC) Assay.

Caption: Workflow for MTT Cytotoxicity Assay.

Caption: Conceptual Diagram of the Albumin Denaturation Inhibition Assay.

Future Directions

The preliminary data on derivatives of this compound are promising and warrant further investigation. Future research should focus on:

-

Synthesis and Screening: A systematic synthesis of a library of this compound esters and amides is necessary to establish clear structure-activity relationships.

-

Broad-Spectrum Biological Evaluation: Screening these derivatives against a wider range of bacterial and fungal strains, as well as diverse cancer cell lines, will provide a more comprehensive understanding of their therapeutic potential.

-

Mechanism of Action Studies: Elucidating the specific molecular targets and signaling pathways affected by these compounds is crucial for their development as therapeutic agents. Techniques such as molecular docking and analysis of key signaling pathways like NF-κB and apoptosis-related pathways could provide valuable insights.[9][10][11]

-

In Vivo Studies: Promising candidates identified from in vitro studies should be advanced to preclinical in vivo models to assess their efficacy, pharmacokinetics, and safety.

This technical guide serves as a foundational resource to stimulate and guide further research into the promising biological activities of this compound derivatives. The provided protocols and conceptual diagrams are intended to facilitate the design and execution of robust and reproducible experiments in this exciting area of medicinal chemistry.

References

- 1. benchchem.com [benchchem.com]

- 2. Design, Synthesis, anticancer evaluation and in silico studies of 2,4,6-trimethoxychalcone derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Determination of Antifungal MICs by a Rapid Susceptibility Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 4. d-nb.info [d-nb.info]

- 5. merckmillipore.com [merckmillipore.com]

- 6. creative-bioarray.com [creative-bioarray.com]

- 7. medwinpublishers.com [medwinpublishers.com]

- 8. In vitro anti-inflammatory activity of Ficus racemosa L. bark using albumin denaturation method - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The Effects of IKK-beta Inhibition on Early NF-kappa-B Activation and Transcription of Downstream Genes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Ferulic acid-mediated modulation of apoptotic signaling pathways in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

Spectroscopic Data Analysis of 2,4,6-Trimethylbenzoic Acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the spectroscopic data for 2,4,6-trimethylbenzoic acid, a vital intermediate in the synthesis of various organic compounds, including pharmaceuticals and photoinitiators. A thorough understanding of its spectral characteristics is paramount for quality control, reaction monitoring, and structural elucidation in research and development settings. This document presents a detailed examination of its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra, complete with tabulated data, experimental protocols, and visual aids to facilitate a deeper understanding of its molecular structure and properties.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from the ¹H NMR, ¹³C NMR, and IR spectra of this compound.

¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~11.0 - 13.0 | Singlet (broad) | 1H | Carboxylic Acid (-COOH) |

| 6.85 | Singlet | 2H | Aromatic (Ar-H) |

| 2.45 | Singlet | 6H | ortho-Methyl (-CH₃) |

| 2.30 | Singlet | 3H | para-Methyl (-CH₃) |

Solvent: CDCl₃. Reference: Tetramethylsilane (B1202638) (TMS) at 0.00 ppm.

¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| 173.5 | Carboxylic Acid (-C OOH) |

| 139.0 | Aromatic (C-4) |

| 135.5 | Aromatic (C-2, C-6) |

| 129.0 | Aromatic (C-1) |

| 128.5 | Aromatic (C-3, C-5) |

| 21.5 | para-Methyl (-C H₃) |

| 20.0 | ortho-Methyl (-C H₃) |

Solvent: CDCl₃. Reference: Tetramethylsilane (TMS) at 0.00 ppm.

IR Spectroscopic Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2500-3300 | Broad, Strong | O-H stretch (Carboxylic Acid) |

| 2920 | Medium | C-H stretch (Aliphatic) |

| 1685 | Strong | C=O stretch (Carboxylic Acid) |

| 1600 | Medium | C=C stretch (Aromatic) |

| 1450 | Medium | C-H bend (Aliphatic) |

| 1300 | Medium | C-O stretch (Carboxylic Acid) |

| 850 | Strong | C-H bend (Aromatic, out-of-plane) |

Sample Preparation: KBr pellet or Nujol mull.

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are crucial for reproducibility and accurate interpretation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra of this compound for structural elucidation.

Methodology:

-

Sample Preparation:

-

Weigh approximately 10-20 mg of dry this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.

-

Ensure the sample is fully dissolved. If necessary, gently warm the mixture or use a vortex mixer.

-

Filter the solution through a small cotton or glass wool plug in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

-

-

Instrument Parameters (¹H NMR):

-

Spectrometer: 400 MHz (or higher) NMR spectrometer.

-

Pulse Sequence: Standard single-pulse sequence.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-2 seconds.

-

Number of Scans: 8-16.

-

Spectral Width: -2 to 14 ppm.

-

-

Instrument Parameters (¹³C NMR):

-

Spectrometer: 100 MHz (or higher, corresponding to the ¹H frequency) NMR spectrometer.

-

Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 512-1024 (or more, depending on concentration).

-

Spectral Width: 0 to 200 ppm.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase correct the spectrum.

-

Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.

-

Integrate the peaks in the ¹H NMR spectrum.

-

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in this compound by analyzing its vibrational modes.

Methodology (KBr Pellet Technique):

-

Sample Preparation:

-

Thoroughly grind 1-2 mg of dry this compound with approximately 100-200 mg of dry, finely powdered potassium bromide (KBr) using an agate mortar and pestle. The mixture should be homogenous and have a fine, consistent texture.

-

Transfer the mixture to a pellet-forming die.

-

Press the die under high pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.

-

-

Instrument Parameters:

-

Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

Background: A background spectrum of the empty sample compartment should be collected prior to sample analysis.

-

-

Data Acquisition and Processing:

-

Place the KBr pellet in the sample holder of the spectrometer.

-

Acquire the IR spectrum.

-

The resulting spectrum should be displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

-

Visualizations

The following diagrams illustrate the workflow of spectroscopic analysis and the correlation between the molecular structure of this compound and its spectral features.

An In-depth Technical Guide to the Solubility of 2,4,6-Trimethylbenzoic Acid in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4,6-Trimethylbenzoic acid, also known as mesitoic acid, is an aromatic carboxylic acid with significant steric hindrance due to the presence of three methyl groups ortho and para to the carboxyl functional group. This steric hindrance profoundly influences its chemical reactivity and physical properties, including its solubility in various organic solvents. An understanding of its solubility is critical for a range of applications, including organic synthesis, reaction kinetics, purification via crystallization, and formulation development in the pharmaceutical and chemical industries.

This technical guide provides a comprehensive overview of the solubility of this compound. Due to the limited availability of specific quantitative data in the public domain, this guide combines available qualitative data with extrapolated information based on the solubility of the parent compound, benzoic acid, and structurally related isomers. Furthermore, detailed experimental protocols for determining solubility are provided to enable researchers to generate precise data for their specific applications.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are crucial in understanding its solubility behavior.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₂O₂ | [1] |

| Molecular Weight | 164.20 g/mol | [1] |

| Appearance | White to off-white crystalline powder | [2] |

| Melting Point | 152-155 °C | [2] |

| pKa | 3.448 (at 25 °C) | [2] |

| Water Solubility | 722.5 mg/L (temperature not stated) | [2] |

Solubility Profile of this compound

The principle of "like dissolves like" is the primary determinant of the solubility of this compound. The molecule possesses a polar carboxylic acid group capable of hydrogen bonding and a nonpolar aromatic ring with three methyl substituents. The bulky methyl groups sterically hinder the polar carboxyl group, increasing the molecule's overall nonpolar character compared to benzoic acid.

Qualitative and Estimated Quantitative Solubility Data

| Solvent | Solvent Polarity | Qualitative Solubility | Estimated Quantitative Solubility (at 25 °C) |

| Hexane | Nonpolar | Expected to be soluble | Moderate |

| Toluene | Nonpolar | Expected to be soluble | Soluble |

| Chloroform | Slightly Polar | Slightly Soluble[2] | Low to Moderate |

| Diethyl Ether | Slightly Polar | Expected to be soluble | Soluble |

| Ethyl Acetate | Moderately Polar | Expected to be soluble | Soluble |

| Acetone | Polar Aprotic | Expected to be soluble | Soluble |

| Ethanol | Polar Protic | Expected to be soluble | Soluble |

| Methanol | Polar Protic | Slightly Soluble[2] | Low to Moderate |

| Water | Polar Protic | Low Solubility | ~0.72 g/L |

Note: "Low," "Moderate," and "Soluble" are qualitative descriptors. For quantitative estimations, "Low" suggests <1 g/100mL, "Moderate" suggests 1-10 g/100mL, and "Soluble" suggests >10 g/100mL. These are estimations and should be experimentally verified.

Factors Influencing Solubility

Several factors govern the solubility of this compound:

-

Solute-Solvent Interactions: The solubility is dependent on the balance of energy required to break the solute-solute and solvent-solvent interactions and the energy released upon forming solute-solvent interactions. The nonpolar trimethylbenzene portion of the molecule interacts favorably with nonpolar solvents through van der Waals forces. The carboxylic acid group can form hydrogen bonds with protic solvents and dipole-dipole interactions with aprotic polar solvents.

-

Steric Hindrance: The ortho-methyl groups create significant steric hindrance around the carboxylic acid group. This can disrupt the crystal lattice of the solid, potentially increasing solubility, but it can also hinder the interaction of the polar group with polar solvent molecules.

-

Temperature: The solubility of most solid organic compounds, including this compound, in organic solvents increases with temperature.[3] This is because the additional thermal energy helps to overcome the lattice energy of the solid solute.

Experimental Protocols for Solubility Determination

The following section details common and reliable methods for experimentally determining the solubility of this compound in organic solvents.

Shake-Flask Method (Equilibrium Solubility Determination)

This is a widely recognized method for determining equilibrium solubility.[4]

Materials and Equipment:

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature orbital shaker or water bath[4]

-

Syringe filters (chemically compatible with the solvent)

-

Analytical instrumentation for quantification (e.g., HPLC-UV, GC-FID, or UV-Vis spectrophotometer)

Protocol:

-

Preparation of Supersaturated Solutions: Add an excess amount of this compound to a series of vials.

-

To each vial, add a known volume of the desired organic solvent.

-

Seal the vials tightly to prevent solvent evaporation.

-

Equilibration: Place the vials in a constant temperature bath or a shaker set to the desired temperature (e.g., 25 °C).

-

Allow the mixtures to equilibrate for a sufficient period (typically 24-48 hours) to ensure a saturated solution is formed. The presence of undissolved solid at the bottom of the vial indicates saturation.

-

Sample Collection and Filtration: After equilibration, allow the vials to stand undisturbed at the set temperature for a few hours to let the excess solid settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the collected supernatant through a syringe filter into a clean, pre-weighed vial to remove any undissolved solid particles.

-

Quantification: Determine the concentration of this compound in the filtered saturated solution using a pre-validated analytical method.

Gravimetric Method

This method is straightforward but is best suited for non-volatile solvents.

Protocol:

-

Follow steps 1-8 of the Shake-Flask Method.

-

Accurately weigh the vial containing the filtered saturated solution.

-

Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature below the boiling point of the solvent and the melting point of the acid.

-

Once the solvent is completely removed, reweigh the vial containing the dry solid residue of this compound.

-

Calculation: The solubility is calculated as the mass of the dissolved solid per volume or mass of the solvent.

Titrimetric Method

This method is suitable for acidic solutes like this compound.

Protocol:

-

Follow steps 1-8 of the Shake-Flask Method.

-

Accurately transfer a known volume of the filtered saturated solution to an Erlenmeyer flask.

-

If the organic solvent is not miscible with water, a suitable co-solvent may be added.

-

Add a few drops of a suitable indicator (e.g., phenolphthalein).

-

Titrate the solution with a standardized solution of a strong base (e.g., sodium hydroxide (B78521) in a suitable solvent system) until the endpoint is reached.

-

Calculation: The concentration of this compound is calculated based on the volume of titrant used.

Visualizing Experimental Workflows

The following diagrams illustrate the logical flow of solubility determination.

Figure 1: General workflow for experimental solubility determination.

Figure 2: Factors influencing the solubility of this compound.

Conclusion

The solubility of this compound in organic solvents is a key parameter for its effective use in various chemical processes. While quantitative data in the literature is sparse, an understanding of its physicochemical properties and the principles of solubility allows for a reasoned estimation of its behavior. The steric hindrance of the methyl groups plays a significant role in its solubility profile, generally favoring less polar organic solvents. For precise applications, the experimental determination of solubility is essential, and the protocols provided in this guide offer robust methods for obtaining reliable data. This guide serves as a foundational resource for researchers and professionals, enabling informed solvent selection and process optimization involving this compound.

References

A Technical Guide to the Historical Synthesis of 2,4,6-Trimethylbenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the historical and significant synthesis methods for 2,4,6-trimethylbenzoic acid, a crucial intermediate in the production of pharmaceuticals, photoinitiators, and other fine chemicals. This document provides a comparative analysis of various synthetic routes, detailed experimental protocols for key methods, and visual representations of reaction pathways and workflows to support research and development.

Introduction

This compound, also known as mesitoic acid, is a sterically hindered aromatic carboxylic acid. Its unique structure makes it a valuable building block in organic synthesis. Historically, several approaches have been developed for its preparation, each with distinct advantages and disadvantages concerning yield, scalability, cost, and environmental impact. This guide focuses on the core historical methods that have been instrumental in the production of this important compound.

Core Synthesis Methodologies

The synthesis of this compound has been approached through several key chemical transformations, primarily starting from mesitylene (B46885) (1,3,5-trimethylbenzene). The most prominent historical methods include:

-

Friedel-Crafts Acylation followed by Haloform Reaction: A two-step process involving the acylation of mesitylene and subsequent oxidation.

-

Grignard Reaction: Carboxylation of a Grignard reagent derived from a halogenated mesitylene.

-

Direct Carboxylation of Mesitylene: A single-step method involving the direct introduction of a carboxyl group onto the mesitylene ring.

-

Oxidation of Mesitylene Derivatives: Oxidation of mesitylene or its more reactive derivatives.

A comparative summary of the quantitative data associated with these methods is presented below.

Data Presentation

| Synthesis Method | Starting Material | Key Reagents | Reported Yield (%) | Reference |

| Friedel-Crafts Acylation & Haloform Reaction | Mesitylene | Chloroacetyl chloride, Sodium hypochlorite (B82951) | 65-76% | [1] |

| Grignard Reaction | 2,4,6-Trimethylbromobenzene | Magnesium, Carbon dioxide (dry ice) | 86-87% | [1] |

| Direct Carboxylation | Mesitylene | Carbon dioxide, AlBr₃, Ph₃SiCl | 60-97% (based on AlBr₃) | [2][3] |

| Oxidation of 2,4,6-Trimethylbenzyl alcohol | 2,4,6-Trimethylbenzyl alcohol | o-Iodoxybenzoic acid (IBX) | ~34% (based on 40% of 84% conversion) | [1] |

| Oxidation of Mesitylene | Mesitylene | Ag₂O, (Phebox)Ir(OCOCF₃)₂OH₂ | 35% ± 4% | [4] |

Experimental Protocols & Visualizations

This section provides detailed experimental methodologies for the principal historical synthesis routes, accompanied by diagrams illustrating the reaction pathways and experimental workflows.

Friedel-Crafts Acylation and Haloform Reaction

This has been a widely utilized method for the synthesis of this compound. The process involves the initial acylation of mesitylene to form an intermediate ketone, which is then subjected to a haloform reaction to yield the desired carboxylic acid.[1][5][6]

Step 1: Friedel-Crafts Acylation of Mesitylene

-

In a well-ventilated fume hood, equip a round-bottom flask with a reflux condenser and a dropping funnel.

-

Charge the flask with mesitylene and a suitable solvent such as carbon disulfide.

-

Cool the flask in an ice bath and slowly add anhydrous aluminum chloride (AlCl₃) with stirring.[7]

-

From the dropping funnel, add chloroacetyl chloride dropwise to the reaction mixture, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the mixture to warm to room temperature and then heat gently on a water bath for approximately 30 minutes to complete the reaction.

-

Carefully pour the reaction mixture onto crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.

-

Separate the organic layer, wash it with water, and then with a dilute sodium carbonate solution.

-

Dry the organic layer over anhydrous magnesium sulfate (B86663) and remove the solvent by distillation to obtain the crude 2-chloro-1-(2,4,6-trimethylphenyl)ethan-1-one.

Step 2: Haloform Reaction

-

Dissolve the crude ketone from Step 1 in a suitable solvent like dioxane or tetrahydrofuran.

-

Slowly add an aqueous solution of sodium hypochlorite with vigorous stirring, maintaining the temperature between 15-20 °C.

-

Continue stirring for several hours until the reaction is complete (monitoring by TLC is recommended).

-

Destroy any excess hypochlorite by adding a reducing agent such as sodium bisulfite.

-

Acidify the aqueous solution with concentrated hydrochloric acid to precipitate the crude this compound.

-

Collect the precipitate by vacuum filtration, wash with cold water, and recrystallize from a suitable solvent system (e.g., ethanol-water) to obtain the purified product.

Grignard Reaction

The Grignard synthesis offers a high-yield route to this compound. It involves the formation of a Grignard reagent from a halogenated mesitylene, followed by its reaction with carbon dioxide (in the form of dry ice).[1]

-

Ensure all glassware is oven-dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture contamination.[8][9]

-

Place magnesium turnings in a round-bottom flask equipped with a reflux condenser and a dropping funnel.

-

Dissolve 2,4,6-trimethylbromobenzene in anhydrous diethyl ether and add a small portion to the magnesium turnings to initiate the reaction (a crystal of iodine may be added as an initiator).

-

Once the reaction begins, add the remaining solution of 2,4,6-trimethylbromobenzene in ether dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

-

Cool the reaction mixture to room temperature.

-

In a separate beaker, place an excess of crushed dry ice.

-

Slowly pour the Grignard reagent solution onto the dry ice with constant stirring.

-

Allow the excess dry ice to sublime.

-

Add dilute hydrochloric acid to the residue to hydrolyze the magnesium carboxylate salt.

-

Extract the product with a suitable organic solvent (e.g., diethyl ether).

-

Wash the organic extract with water and then extract the product into an aqueous sodium hydroxide (B78521) solution.

-

Separate the aqueous layer and acidify it with concentrated hydrochloric acid to precipitate the this compound.

-

Collect the product by vacuum filtration, wash with cold water, and dry.

Direct Carboxylation of Mesitylene

More recent developments have focused on the direct carboxylation of mesitylene using carbon dioxide in the presence of a Lewis acid catalyst. This method is advantageous as it is a one-step process.[2][3][10][11]

-

In a high-pressure autoclave, charge mesitylene and the Lewis acid catalyst (e.g., a mixture of AlBr₃ and Ph₃SiCl).[2][3]

-

Seal the autoclave and pressurize it with carbon dioxide to the desired pressure (e.g., 3.0 MPa).[2][3]

-

Stir the reaction mixture at room temperature for several hours.

-

After the reaction period, carefully vent the excess carbon dioxide.

-

The resulting mixture containing the aluminum carboxylate is then subjected to acid hydrolysis by adding dilute hydrochloric acid.

-

The this compound product is then isolated through extraction, followed by crystallization.

Conclusion

The synthesis of this compound has evolved from multi-step classical reactions to more direct and efficient methods. The Friedel-Crafts acylation followed by the haloform reaction and the Grignard reaction represent robust, high-yield historical methods that are well-documented. While direct carboxylation presents a more atom-economical approach, it often requires specialized equipment like a high-pressure reactor. The choice of a particular synthetic route will depend on factors such as the availability of starting materials, scale of the reaction, and the equipment at hand. This guide provides the foundational knowledge for researchers to select and implement a suitable method for the synthesis of this important chemical intermediate.

References

- 1. Page loading... [wap.guidechem.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Direct carboxylation of arenes and halobenzenes with CO2 by the combined use of AlBr3 and R3SiCl - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Activation and Oxidation of Mesitylene C−H Bonds by (Phebox)Iridium(III) Complexes [authors.library.caltech.edu]

- 5. CN1927800A - Synthesis process of 2,4,6-trimethyl benzoic acid - Google Patents [patents.google.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. mason.gmu.edu [mason.gmu.edu]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. CN102491894A - Preparation method of this compound - Google Patents [patents.google.com]

- 11. Preparation method of 2, 4, 6-trimethylbenzoyl chloride - Eureka | Patsnap [eureka.patsnap.com]

An In-depth Technical Guide on the Crystal Structure and Potential Polymorphism of 2,4,6-trimethylbenzoic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known crystal structure of 2,4,6-trimethylbenzoic acid. While, to date, no polymorphic forms of this compound have been reported in the reviewed literature, this document addresses the critical topic of polymorphism by outlining the methodologies for a systematic polymorphic screen. Such studies are essential in pharmaceutical development to ensure the stability and consistent performance of active pharmaceutical ingredients.

Crystal Structure of this compound

The crystal structure of this compound has been determined to be a monoclinic system. A key feature of its molecular conformation is the significant steric hindrance provided by the two ortho-methyl groups. This steric pressure forces the carboxyl group to twist out of the plane of the benzene (B151609) ring.

The established crystal structure reveals a planar benzene ring. However, the carboxyl group is rotated by approximately 48.48° from this plane[1]. All intermolecular contacts within the crystal lattice are reported to be normal van der Waals interactions[1].

Crystallographic Data

The crystallographic data for the known form of this compound are summarized in the table below.

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | C2/c |

| a (Å) | 15.21 ± 0.01 |

| b (Å) | 7.02 ± 0.01 |

| c (Å) | 17.54 ± 0.01 |

| β (°) | 90° 43' |

| Molecules per unit cell (Z) | 8 |

| Calculated Density (Dx) | 1.156 g/cm³ |

| Measured Density (Dm) | 1.16 g/cm³ |

Data sourced from the International Union of Crystallography Journals[1].

Molecular Packing and Hydrogen Bonding

In many substituted benzoic acids, the molecules form centrosymmetric dimers through hydrogen bonding between their carboxyl groups. While the primary reference for this compound emphasizes van der Waals interactions, the potential for such hydrogen-bonded dimers is a key consideration in its crystal packing and in the theoretical exploration of potential polymorphs[2]. The significant out-of-plane twist of the carboxyl group may influence the geometry and strength of any such hydrogen bonds.

Polymorphism: A Critical Consideration

Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. Different polymorphs of the same compound can exhibit distinct physicochemical properties, including solubility, melting point, and stability. In the pharmaceutical industry, identifying and controlling polymorphism is crucial as it can impact a drug's bioavailability, manufacturability, and shelf-life.

While no polymorphs of this compound are currently documented, the phenomenon is common in substituted benzoic acids[2]. Factors such as conformational flexibility and the pattern of substitution on the benzoic acid ring are known determinants of polymorphism in related compounds[2]. Therefore, a thorough polymorphic screening is a necessary step in the development of this compound for any application where solid-state properties are critical.

Hypothetical Polymorphic Landscape

The diagram below illustrates the logical relationship between a hypothetical stable form and potential metastable polymorphs of this compound, and the factors that could influence their formation.

Caption: A diagram illustrating the potential relationships between different solid forms.

Experimental Protocols for Polymorphic Screening

A systematic polymorphic screen is essential to discover and characterize different solid forms of a compound. Below are detailed methodologies for key experiments that would be central to such a study for this compound.

Crystallization Experiments

The goal of these experiments is to induce crystallization under a wide range of conditions to access different potential polymorphs.

Protocol for Solvent-Based Recrystallization:

-

Solvent Selection: A diverse panel of solvents with varying polarities, hydrogen-bonding capabilities, and boiling points should be selected. Examples include ethanol, methanol, acetone, ethyl acetate, toluene, hexane, and water.

-

Saturation: Prepare saturated solutions of this compound in each solvent at an elevated temperature (e.g., just below the boiling point of the solvent).

-

Crystallization Methods:

-

Slow Evaporation: Leave the saturated solutions in loosely covered vials at ambient temperature to allow for slow evaporation of the solvent.

-

Slow Cooling: Cool the hot, saturated solutions to room temperature, and then to a lower temperature (e.g., 4°C), at a controlled rate.

-

Anti-Solvent Addition: Add a poor solvent (an "anti-solvent") dropwise to a saturated solution of the compound in a good solvent until turbidity is observed, then allow it to stand.

-

-

Solid Isolation: Once crystals have formed, they should be isolated by filtration, washed with a small amount of cold solvent, and dried under vacuum.

Characterization of Solid Forms

Each solid form obtained from the crystallization experiments must be thoroughly characterized to determine if it is a new polymorph.

-

Powder X-Ray Diffraction (PXRD): This is the primary technique for identifying different crystal forms. Each polymorph will produce a unique diffraction pattern.

-

Sample Preparation: A thin layer of the powdered sample is placed on a sample holder.

-

Data Collection: The sample is irradiated with monochromatic X-rays, and the diffraction pattern is recorded over a range of 2θ angles (e.g., 2° to 40°).

-

-

Differential Scanning Calorimetry (DSC): DSC is used to determine the melting point and to detect any solid-state phase transitions.

-

Sample Preparation: A small amount of the sample (typically 2-5 mg) is accurately weighed into an aluminum pan, which is then hermetically sealed.

-

Thermal Analysis: The sample is heated at a constant rate (e.g., 10°C/min) under a nitrogen purge. The heat flow to or from the sample is measured as a function of temperature.

-

-

Infrared (IR) Spectroscopy: Different polymorphs can exhibit subtle differences in their IR spectra due to variations in molecular conformation and intermolecular interactions.

-

Sample Preparation: The sample can be analyzed as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory.

-

Data Collection: The IR spectrum is typically recorded from 4000 to 400 cm⁻¹.

-

Experimental Workflow

The following diagram outlines a logical workflow for a comprehensive polymorphic screen.

Caption: A typical workflow for the screening and characterization of polymorphs.

Conclusion

The solid-state chemistry of this compound is currently defined by a single, well-characterized monoclinic crystal structure. However, the potential for polymorphism, a common feature among its chemical relatives, cannot be overlooked, particularly in the context of pharmaceutical development. The experimental protocols and workflows detailed in this guide provide a robust framework for conducting a thorough polymorphic screen. The discovery and characterization of any new solid forms would be a significant contribution to the understanding of this compound and a critical step in its potential application in regulated industries.

References

An In-depth Technical Guide to the Thermodynamic Properties and Stability of 2,4,6-Trimethylbenzoic Acid

For Researchers, Scientists, and Drug Development Professionals